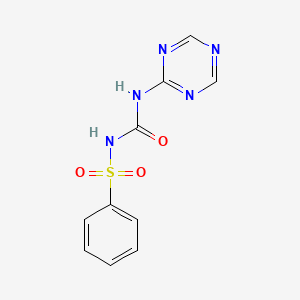

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide

Description

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a sulfonylurea herbicide characterized by a 1,3,5-triazine core linked to a benzenesulfonamide group via a carbamoyl bridge. This compound belongs to the acetolactate synthase (ALS) inhibitor class, which disrupts branched-chain amino acid synthesis in plants, leading to weed control . Its structure serves as a scaffold for numerous derivatives optimized for herbicidal activity, selectivity, and environmental stability.

Key structural features include:

- 1,3,5-Triazin-2-yl group: A heterocyclic ring providing sites for functional group substitutions to modulate activity.

- Benzenesulfonamide moiety: Enhances binding to ALS enzymes and solubility.

- Carbamoyl linker: Critical for maintaining molecular conformation and interaction with target enzymes.

This parent compound has inspired derivatives with substitutions on the triazine ring and benzene ring, tailoring properties for specific agricultural applications .

Properties

CAS No. |

122252-37-3 |

|---|---|

Molecular Formula |

C10H9N5O3S |

Molecular Weight |

279.28 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-(1,3,5-triazin-2-yl)urea |

InChI |

InChI=1S/C10H9N5O3S/c16-10(14-9-12-6-11-7-13-9)15-19(17,18)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14,15,16) |

InChI Key |

VYNVBYXEUNPOFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide. One common method is the nucleophilic substitution reaction where the chloride ion of a triazine derivative is replaced with benzenesulfonamide in the presence of a base such as sodium carbonate . The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the use of a multimode reactor, which allows for efficient heating and mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium carbonate as a base and solvents like dioxane and water.

Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted triazine derivatives, depending on the nucleophile used .

Scientific Research Applications

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, as a herbicide, it inhibits acetolactate synthetase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . In medical applications, it inhibits carbonic anhydrases, which play roles in various physiological processes .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The table below compares N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide with its structurally related sulfonylurea herbicides:

Herbicidal Efficacy

- Tritosulfuron : Exhibits high potency against Galium aparine and other dicot weeds in cereals and maize. Its trifluoromethyl groups enhance lipophilicity, improving foliar absorption .

- Triasulfuron : Synergistic with terbutryn in Logran, broadening weed control spectra. The chloroethoxy group increases systemic mobility .

- Prosulfuron : The trifluoropropyl group confers resistance to metabolic degradation in weeds, extending residual activity .

Resistance Management

Derivatives like tritosulfuron and prosulfuron are combined with non-ALS inhibitors (e.g., synthetic auxins) to mitigate resistance development. This strategy leverages the parent compound’s high efficacy while introducing alternative modes of action .

Agricultural Use Cases

Biological Activity

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9N5O3S and is characterized by the presence of a triazine ring linked to a benzenesulfonamide moiety. This unique structure contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, a study reported the synthesis of several benzenesulfonamide derivatives that showed significant cytotoxic effects against various cancer cell lines under hypoxic conditions. Notably, the compound exhibited IC50 values of 3.99 ± 0.21 µM against MDA-MB-468 (breast cancer) and 4.51 ± 0.24 µM against CCRF-CM (leukemia) cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12d | MDA-MB-468 | 3.99 ± 0.21 |

| 12d | CCRF-CM | 4.51 ± 0.24 |

| Other | Various | Varies |

The mechanism of action involves cell cycle arrest in the G0-G1 and S phases and induction of apoptosis as indicated by increased levels of cleaved caspases 3 and 9 .

Enzyme Inhibition

The compound also demonstrates significant inhibition of human carbonic anhydrase (hCA), particularly hCA IX, which is associated with tumor progression. A predictive study utilizing artificial neural networks indicated that structural modifications in triazine-based sulfonamides could enhance their inhibitory activity against hCA II and hCA IX .

Table 2: Inhibition Potency Against Human Carbonic Anhydrase

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| A | hCA II | Moderate |

| B | hCA IX | High |

Case Studies

- Study on Breast Cancer : A specific derivative (12d) was tested for its anticancer properties against breast cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis .

- Enzyme Selectivity : Another study highlighted the selectivity of certain derivatives for hCA IX over hCA II, suggesting potential for targeted cancer therapies that minimize side effects associated with broader enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.